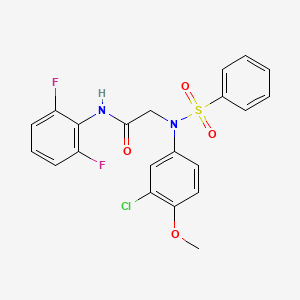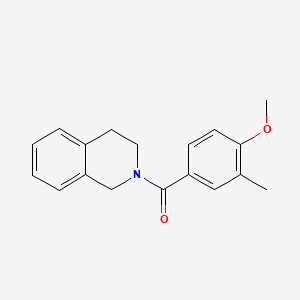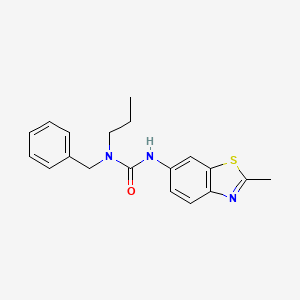![molecular formula C17H13ClN2O2S B4771565 5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one, commonly known as CBT, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. CBT has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
CBT exerts its biological effects through the inhibition of various signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cancer progression. CBT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CBT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative damage. CBT has also been shown to possess anti-inflammatory activity, which can reduce inflammation and pain. Additionally, CBT has been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CBT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. Additionally, CBT has been extensively studied, and its biological effects have been well characterized. However, there are some limitations to the use of CBT in lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, CBT has not been extensively studied in vivo, limiting its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for CBT research. One potential area of research is the development of CBT analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the in vivo efficacy of CBT and its potential therapeutic applications. Finally, the potential use of CBT in combination with other drugs or therapies should be explored, as it may enhance its therapeutic potential.
In conclusion, CBT is a promising thiazole derivative that possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Its synthesis method has been optimized to yield high purity and yield, making it a viable compound for further research. While there are some limitations to the use of CBT in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study.
Wissenschaftliche Forschungsanwendungen
CBT has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the treatment of various diseases. CBT has been studied for its potential use in the treatment of cancer, diabetes, and inflammation-related diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-20(12-6-8-13(21)9-7-12)17-19-16(22)15(23-17)10-11-4-2-3-5-14(11)18/h2-10,21H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOCQLRJGDGSRO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)


![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)

![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)